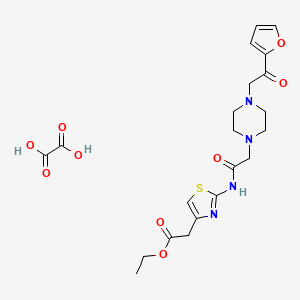

![molecular formula C9H9F3N2O3S B2576612 N-[4-(trifluoromethylsulfonylamino)phenyl]acetamide CAS No. 23375-14-6](/img/structure/B2576612.png)

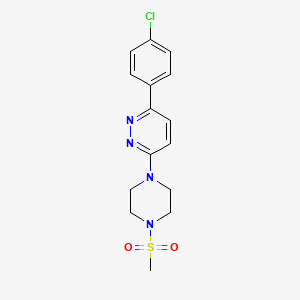

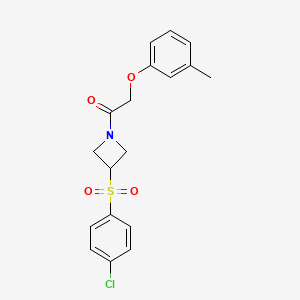

N-[4-(trifluoromethylsulfonylamino)phenyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[4-(trifluoromethylsulfonylamino)phenyl]acetamide” is a chemical compound . It is a stabilizer that inhibits the aggregation of anilines . It is synthesized in two steps, starting with the condensation of 3-trifluoromethylaniline and 4-nitrobenzaldehyde to form a dimer interface .

Synthesis Analysis

The synthesis of related compounds involves the condensation of 3-trifluoromethylaniline and 4-nitrobenzaldehyde . More detailed synthesis procedures and analysis can be found in related studies .Applications De Recherche Scientifique

Electronic and Biological Interactions Analysis

The compound's structural parameters, electron behavior, wave function, and biological properties were explored using the Gaussian 16 W DFT tool. Investigations included optimised geometrical properties, electron localization functions, and intermolecular interaction analysis in polar aprotic liquids. The study further delved into the compound's reactivity in various solvents, intramolecular interactions via the NBO method, and vibrational spectroscopic assignments. A molecular docking study was conducted to assess its potential fungal and cancer activities, highlighting its broad utility in scientific research (Bharathy et al., 2021).

Agricultural Protection against Chilling Injury

Research on mefluidide (a derivative of N-[4-(trifluoromethylsulfonylamino)phenyl]acetamide) demonstrated its capability to protect chilling-sensitive plants like cucumber and corn from chilling injury. The study pointed out the species-specific concentrations required for protection, suggesting mefluidide's potential as a tool for biologists studying temperature stress mechanisms (Tseng & Li, 1984).

Synthesis of Sulfur(VI) Fluorides

The development of a shelf-stable, crystalline reagent for the synthesis of sulfur(VI) fluorides showcased the chemical's utility in creating aryl fluorosulfates and sulfamoyl fluorides under mild conditions. This application underscores the compound's significance in facilitating easier and safer chemical syntheses (Zhou et al., 2018).

Ionic Liquids for Lithium Battery Electrolytes

The compound's derivatives were utilized in the creation of room temperature ionic liquids (RTILs), which were examined for their physical and electrochemical properties as potential lithium battery electrolytes. This study indicates the compound's role in advancing energy storage technologies (Matsumoto, Sakaebe, & Tatsumi, 2005).

Antimicrobial Activity of Derivatives

The synthesis and evaluation of novel sulphonamide derivatives for their antimicrobial activity revealed significant potential in combating microbial resistance. This research highlights the compound's versatility and importance in the development of new antimicrobial agents (Fahim & Ismael, 2019).

Mécanisme D'action

Target of Action

The primary target of N-(4-(trifluoromethylsulfonamido)phenyl)acetamide is the enzyme dihydrofolate reductase (DHFR) . DHFR plays a crucial role in the synthesis of nucleotides and is a well-known target for antimicrobial and antitumor agents .

Mode of Action

N-(4-(trifluoromethylsulfonamido)phenyl)acetamide: interacts with DHFR, inhibiting its function .

Biochemical Pathways

By inhibiting DHFR, N-(4-(trifluoromethylsulfonamido)phenyl)acetamide disrupts the synthesis of nucleotides, which are essential for DNA replication and RNA transcription . This disruption can lead to cell cycle arrest and ultimately cell death, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

N-(4-(trifluoromethylsulfonamido)phenyl)acetamide . The effectiveness of the compound against human lung carcinoma (a-549) and human breast carcinoma (mcf-7) cell lines suggests that it is capable of reaching its target sites in the body .

Result of Action

The molecular and cellular effects of N-(4-(trifluoromethylsulfonamido)phenyl)acetamide ’s action include disruption of nucleotide synthesis, cell cycle arrest, and cell death . These effects are particularly pronounced in rapidly dividing cells, which is why the compound shows activity against certain types of cancer cells .

Propriétés

IUPAC Name |

N-[4-(trifluoromethylsulfonylamino)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O3S/c1-6(15)13-7-2-4-8(5-3-7)14-18(16,17)9(10,11)12/h2-5,14H,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWBVFXGBSGWWOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

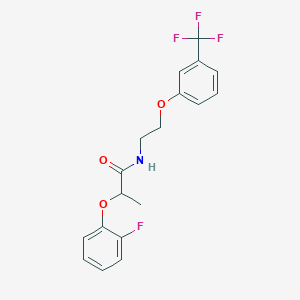

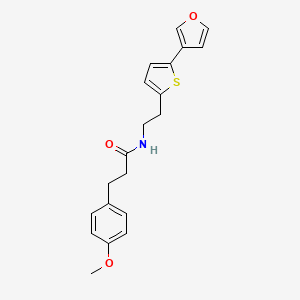

![Methyl 2-(3,9-dimethyl-6,8-dioxo-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2576531.png)

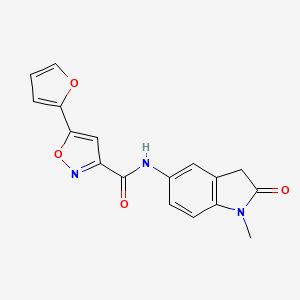

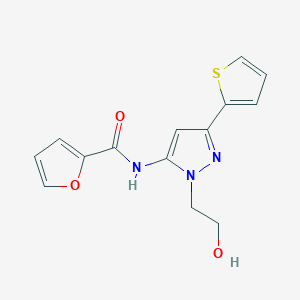

![(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B2576543.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2576547.png)

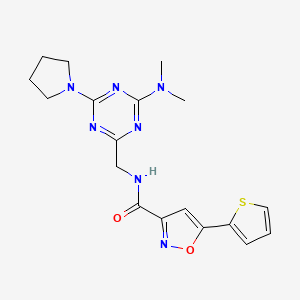

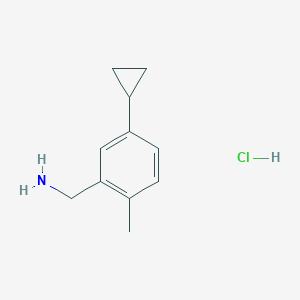

![2,2,2-trifluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2576551.png)